Peroxynitrous acid

Descripción general

Descripción

Peroxynitrous acid is a nitrogen oxoacid. It is a conjugate acid of a peroxynitrite.

Peroxynitrite, also known as [no(OOH)] or hno(O2), belongs to the class of inorganic compounds known as non-metal peroxynitrites. These are inorganic non-metallic compounds containing a peroxynitrite as its largest oxoanion. Peroxynitrite has been primarily detected in cerebrospinal fluid.

A potent oxidant synthesized by the cell during its normal metabolism. Peroxynitrite is formed from the reaction of two free radicals, NITRIC OXIDE and the superoxide anion (SUPEROXIDES).

Actividad Biológica

Peroxynitrous acid (ONOOH) is a reactive nitrogen species formed from the reaction of nitric oxide (NO) and superoxide (O2−). This compound plays a significant role in various biological processes, particularly in oxidative stress and inflammation. Understanding its biological activity is crucial for elucidating its implications in health and disease.

This compound is the protonated form of peroxynitrite (ONOO−), with a pKa of approximately 6.5 to 6.8. Its stability is low, leading to rapid decomposition into reactive radicals, primarily hydroxyl radicals (•OH) and nitrogen dioxide (•NO2) upon homolysis of the O-O bond. The decomposition products can significantly affect cellular components, including lipids, proteins, and nucleic acids, contributing to cellular damage and signaling pathways involved in various diseases .

Oxidative Stress and Cellular Damage

This compound has been implicated in oxidative damage associated with several pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The mechanism of action often involves the nitration of tyrosine residues in proteins, leading to the formation of nitrotyrosine, a marker of oxidative stress .

Table 1: Biological Effects of this compound

| Biological Effect | Mechanism | Implications |

|---|---|---|

| Nitration of proteins | Direct reaction with tyrosine residues | Alters protein function and signaling |

| Lipid peroxidation | Formation of reactive lipid peroxides | Contributes to membrane damage |

| DNA damage | Formation of 8-nitroguanine | Potential mutagenesis and carcinogenesis |

| Induction of apoptosis | Activation of signaling pathways | Cell death in pathological conditions |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits bactericidal effects against various pathogens, including Escherichia coli. The antimicrobial activity is attributed to its ability to generate reactive species that disrupt microbial cell membranes and metabolic processes .

Case Study: Antimicrobial Efficacy Against E. coli

A study investigated the efficacy of this compound generated in situ from acidified hydrogen peroxide and sodium nitrite against E. coli. Results demonstrated a significant reduction in bacterial counts correlating with increasing concentrations of ONOOH. The study established a dose-response relationship indicating effective microbial inactivation at concentrations above 1 mM without mutagenic effects .

Mechanistic Insights

The biological activity of this compound involves complex biochemical pathways:

- Nitration Reactions : ONOOH can nitrate phenolic compounds, leading to functional changes in proteins.

- Radical Generation : Decomposition produces •OH and •NO2 radicals, which can initiate lipid peroxidation and DNA damage.

- Cell Signaling Modulation : It influences various signaling pathways related to inflammation and apoptosis.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Disinfectant Properties

Peroxynitrous acid has been investigated for its potential as an effective disinfectant. Research shows that ONOOH can be synthesized in situ from acidified hydrogen peroxide and sodium nitrite, demonstrating strong antimicrobial efficacy against Escherichia coli (E. coli) without mutagenicity effects. The dose-response relationship indicates that sufficient inactivation of bacteria occurs at concentrations above 1 mM, suggesting ONOOH's viability as a novel active ingredient in disinfectants .

Mechanism of Action

The antimicrobial action of ONOOH is attributed to its ability to damage cellular membranes and interact with biomolecules such as DNA and proteins. This interaction leads to oxidative modifications that can incapacitate pathogens, making ONOOH a promising candidate for surface and skin disinfectants .

Role in Inflammation and Disease

Chronic Inflammation

this compound is implicated in the modulation of inflammatory processes. It has been shown to induce structural modifications in extracellular matrix components like versican, which may contribute to tissue damage observed in chronic inflammatory conditions such as atherosclerosis. The nitration of tyrosine residues by ONOOH can alter protein functions, impacting cell interactions and promoting pathological changes .

Oxidative Stress Studies

ONOOH plays a critical role in studies related to oxidative stress. It can generate free radicals such as hydroxyl radicals (- OH) and nitrogen dioxide (- NO2), which are involved in cellular signaling pathways and oxidative damage. Understanding the formation and decay mechanisms of ONOOH aids researchers in elucidating its role in various diseases linked to oxidative stress .

Therapeutic Applications

Potential Therapeutic Uses

The therapeutic applications of this compound extend to its use as an immunomodulator and a potential treatment for infections resistant to conventional antibiotics. Its ability to act as a powerful oxidizing agent makes it suitable for treating chronic wounds and infections where traditional methods fail .

Clinical Implications

Clinical studies have explored the use of ozone therapy, which generates ONOOH among other reactive species, showing promise in treating conditions like trophic ulcers and anaerobic infections. The ability of ozonated solutions containing ONOOH to enhance wound healing and reduce infection rates highlights its potential therapeutic benefits .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antimicrobial | Effective against E. coli; potential use in disinfectants; no mutagenicity observed. |

| Inflammation Research | Modulates extracellular matrix components; involved in chronic inflammation mechanisms. |

| Therapeutic Uses | Potential for treating antibiotic-resistant infections; enhances wound healing processes. |

Análisis De Reacciones Químicas

Formation of Peroxynitrous Acid

This compound is generated via the following reaction:This reaction occurs rapidly, with a diffusion-controlled rate constant estimated at around for the formation of peroxynitrite (the anion form) from NO and superoxide .

Table 1: Reaction Conditions for this compound Formation

| Reactants | Reaction Type | Rate Constant |

|---|---|---|

| NO + O₂⁻ | Formation of this compound | |

| H₂O₂ + HNO₂ | Synthesis in acidic conditions | Varies with pH |

Oxidation and Nitration Reactions

This compound can engage in various chemical reactions, particularly oxidation and nitration of biological macromolecules such as proteins, lipids, and nucleic acids. The primary mechanisms include:

- Direct Oxidation : this compound can oxidize target molecules through one-electron or two-electron transfer mechanisms.

- Nitration : The compound preferentially nitrates tyrosine residues in proteins, leading to the formation of 3-nitrotyrosine, which is a marker for oxidative stress .

Decomposition Reactions

This compound can decompose into several reactive species:This decomposition is significant as it generates hydroxyl radicals () and nitrogen dioxide radicals (), both of which are highly reactive and contribute to oxidative damage within biological systems .

Table 2: Decomposition Products of this compound

| Reaction Pathway | Product | Yield (%) |

|---|---|---|

| Homolysis | 30 | |

| Protonation | + | 70 |

Kinetics of Reactions Involving this compound

The kinetics of this compound reactions have been extensively studied, revealing that its reactivity is influenced by various factors including pH, concentration of reactants, and temperature.

Isomerization

This compound can isomerize to nitric acid at a rate constant of approximately at room temperature. This process is first-order with respect to this compound concentration .

Reaction with Amino Acids

Research has shown that this compound reacts selectively with amino acids such as tyrosine, tryptophan, cysteine, and methionine:

- Tyrosine residues are primarily nitrated.

- Tryptophan can undergo both nitration and oxidation.

The extent of modification is dependent on the oxidant flux and the specific amino acid involved .

Table 3: Reaction Rates with Amino Acids

| Amino Acid | Reaction Type | Modification Observed |

|---|---|---|

| Tyrosine | Nitration | 3-Nitrotyrosine |

| Tryptophan | Nitration/Oxidation | Hydroxylated products |

| Cysteine | Oxidation | Disulfide formation |

| Methionine | Oxidation | Sulfoxide formation |

Biological Implications

This compound has significant implications in biological systems:

Propiedades

IUPAC Name |

hydroxy nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1-4-3/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFNMSMUKZHDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

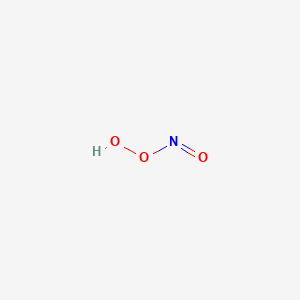

N(=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163543 | |

| Record name | Peroxynitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Peroxynitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14691-52-2, 19059-14-4 | |

| Record name | Peroxynitrous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxynitrous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxynitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peroxynitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.